molecular formula C19H14N2O4 B13105451 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione

Cat. No.: B13105451
M. Wt: 334.3 g/mol
InChI Key: YKPRLSWMWNNOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is a compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential therapeutic applications, particularly in the modulation of protein degradation pathways. It is structurally related to thalidomide and its analogs, which are known for their immunomodulatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione typically involves several steps, including the formation of the piperidinyl and isoindoline rings. One common method involves the coupling of a glutamine ester with an optionally substituted 2-haloalkylbenzoate, followed by cyclization and optional transformation of benzo substituents . Another method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, which undergoes substitution, click reaction, and addition reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be scalable and cost-effective, making use of readily available reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated benzoates, glutamine esters, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of the parent compound, which can have enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione is unique due to its specific structural modifications, which confer distinct biological activities and improved pharmacokinetic properties compared to its analogs .

This compound continues to be a subject of extensive research, with ongoing studies aimed at uncovering its full therapeutic potential and optimizing its use in various applications.

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindole-1,3-dione

InChI

InChI=1S/C19H14N2O4/c22-16-9-8-15(17(23)20-16)21-18(24)13-7-6-12(10-14(13)19(21)25)11-4-2-1-3-5-11/h1-7,10,15H,8-9H2,(H,20,22,23)

InChI Key

YKPRLSWMWNNOOC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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